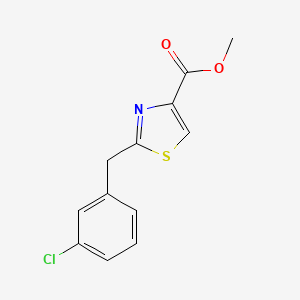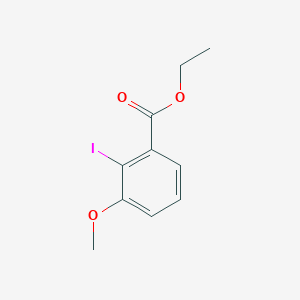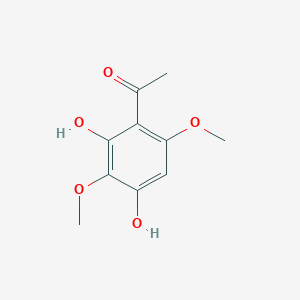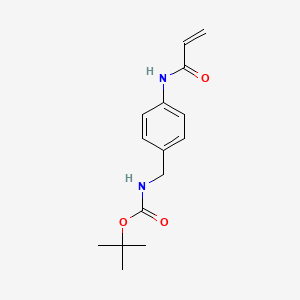
3-Chloro-2-(chloromethyl)-5-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(chloromethyl)-5-methylpyrazine is an organic compound with the molecular formula C6H6Cl2N2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)-5-methylpyrazine typically involves the chlorination of 2-(chloromethyl)-5-methylpyrazine. One common method includes the reaction of 2-(chloromethyl)-5-methylpyrazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_7\text{N}_2\text{Cl} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_6\text{N}_2\text{Cl}_2 + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(chloromethyl)-5-methylpyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrazines with various functional groups.
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives of pyrazine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(chloromethyl)-5-methylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(chloromethyl)-5-methylpyrazine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
Uniqueness
3-Chloro-2-(chloromethyl)-5-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Eigenschaften
Molekularformel |
C6H6Cl2N2 |
|---|---|
Molekulargewicht |
177.03 g/mol |
IUPAC-Name |
3-chloro-2-(chloromethyl)-5-methylpyrazine |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-3-9-5(2-7)6(8)10-4/h3H,2H2,1H3 |
InChI-Schlüssel |
GNCDCRCHAYSDMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B13666272.png)
![5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13666283.png)
![6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666287.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13666299.png)

![6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)


![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
![8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666336.png)
